Hydroxyzine Hydrochloride
Description
Molecular Formula and Systematic Nomenclature
Hydroxyzine dihydrochloride exhibits the molecular formula C21H29Cl3N2O2, representing a molecular weight of 447.83 g/mol. The systematic IUPAC nomenclature identifies this compound as 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethan-1-ol dihydrochloride. This nomenclature reflects the complex structural architecture containing a piperazine ring system linked to a chlorinated diphenylmethane moiety through an ethoxy chain terminating in a hydroxyl group. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physicochemical properties.
The CAS Registry Number 2192-20-3 uniquely identifies hydroxyzine dihydrochloride in chemical databases. Alternative chemical descriptors include the InChI key ANOMHKZSQFYSBR-UHFFFAOYSA-N and the SMILES notation Cl.Cl.OCCOCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=C(Cl)C=C1. The European Community number 218-586-3 provides additional regulatory identification. These standardized identifiers facilitate consistent chemical communication across international databases and regulatory frameworks.
Crystallographic Data and Solid-State Properties
Advanced synchrotron X-ray powder diffraction analysis has revealed that hydroxyzine dihydrochloride crystallizes in the monoclinic space group P21 (#4). The unit cell parameters demonstrate a = 11.48735(10) Å, b = 7.41792(7) Å, c = 14.99234(15) Å, with β = 110.4383(10)°, resulting in a unit cell volume V = 1197.107(13) Å3 and Z = 2. These crystallographic parameters indicate a relatively compact crystal structure with moderate cell volume, suggesting efficient molecular packing arrangements.
The crystal structure exhibits distinctive architectural features characterized by alternating polar and nonpolar layers parallel to the ab-plane. The polar regions encompass cation-anion interactions and extensive hydrogen bonding networks, while nonpolar regions contain the aromatic ring systems. Notably, the C6H5 and chlorinated phenyl rings adopt adjacent orientations, facilitating π-π stacking interactions. The hydroxyl-containing side chain demonstrates conformational disorder over two configurations with approximately 70/30% occupancy, indicating dynamic flexibility in the solid state.
The melting point ranges from 190-192°C according to commercial specifications, with some sources reporting 193°C. This thermal stability reflects the strong intermolecular interactions present in the crystal lattice. The compound appears as white to light yellow powder or crystalline material, with storage recommendations suggesting maintenance at room temperature under inert gas conditions due to air sensitivity and hygroscopic properties.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space Group | P21 (#4) | |
| a | 11.48735(10) Å | |
| b | 7.41792(7) Å | |
| c | 14.99234(15) Å | |
| β | 110.4383(10)° | |
| Volume | 1197.107(13) Å3 | |
| Z | 2 | |
| Melting Point | 190-193°C |
Spectroscopic Profiles: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation for hydroxyzine dihydrochloride. The 1H NMR spectrum demonstrates characteristic resonances corresponding to the various proton environments within the molecule. The aromatic protons from both the phenyl and chlorophenyl rings appear in the 7-8 ppm region, while the piperazine ring protons exhibit complex multipicity patterns in the 2-3 ppm range. The ethoxy chain protons display distinct triplet and quartet patterns, and the terminal hydroxyl proton appears as a broad singlet subject to exchange phenomena.
Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups present. The broad absorption around 3300-3500 cm-1 corresponds to O-H stretching from the hydroxyl group and N-H stretching from protonated nitrogen centers. Aromatic C-H stretching appears near 3000 cm-1, while aliphatic C-H stretching occurs at slightly lower frequencies. The C-O stretching vibrations from the ether linkages manifest around 1100-1200 cm-1, and aromatic C=C stretching bands appear in the 1450-1600 cm-1 region.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. LC-MS data shows significant ion peaks at m/z 201.048767 (100% relative intensity), 203.044968 (54.58%), 166.078506 (44.72%), and 375.185242 (42.11%). The base peak at m/z 201 likely represents a characteristic fragment resulting from cleavage of the ethoxy side chain, while the peak at m/z 375 corresponds to the molecular ion minus the chloride ions. These fragmentation patterns provide diagnostic information for compound identification and purity assessment.
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040737 | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 163837-37-4, 163837-38-5 | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HYDROXYZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of 1-(4-Chlorobenzhydryl)piperazine
The alkylation step is typically conducted in aqueous media to enhance reaction efficiency and reduce organic solvent use. A representative protocol involves:
-
Reactants : CBNP (1 equiv), 2-chloroethanol (1.2–1.5 equiv).
-
Base : Potassium carbonate (2–3 equiv) to deprotonate the piperazine nitrogen.
-
Catalyst : Tetrabutyl ammonium bromide (TBAB, 0.1–0.5% w/w) as a phase-transfer catalyst.
-
Conditions : Heating at 80–90°C for 2–3 hours under vigorous stirring.
The reaction mechanism proceeds via an SN2 pathway, where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing chloride and forming the ether linkage. TBAB facilitates interfacial transfer of reactants, accelerating the reaction rate.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–90°C | Higher temperatures reduce reaction time but risk side reactions |
| Molar Ratio (CBNP:Alkylating Agent) | 1:1.2 | Excess alkylating agent ensures complete conversion |
| Catalyst Loading (TBAB) | 0.3% w/w | Maximizes phase transfer without foaming issues |
| Reaction Time | 2–3 hours | Longer durations do not improve yield significantly |
Water-Based Synthesis Protocols
A patented water-based method (WO2010046908A2) eliminates traditional organic solvents, offering environmental and cost advantages.
Stepwise Procedure
-
Reaction Setup : CBNP (34.9 mmol) is suspended in water (30 mL) at 25°C.
-
Base Addition : Potassium carbonate (69.9 mmol) and TBAB (0.05 g) are introduced to deprotonate the piperazine and facilitate solubilization.
-
Alkylation : 2-Chloroethanol (50.9 mmol) is added dropwise, and the mixture is heated to 80°C for 2 hours.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated under reduced pressure to yield the free base (94% yield).
Advantages :
-
Reduced Solvent Waste : Water replaces toluene or dichloromethane.
-
Scalability : Reactions proceed efficiently in ≥3 L batches.
-
Purity : HPLC analysis confirms ≥98% purity post-extraction.
Salt Formation and Purification
The free base is converted to hydroxyzine dihydrochloride via HCl gas treatment or aqueous HCl addition:
-
Acidification : The free base is dissolved in anhydrous ethanol, and concentrated HCl (2.2 equiv) is added at 0–5°C to prevent overheating.
-
Crystallization : The mixture is cooled to −20°C, inducing precipitation of the dihydrochloride salt.
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Filtration and Drying : The crystals are vacuum-filtered, washed with cold ethanol, and dried at 40°C under reduced pressure (melting point: 190–200°C).
Table 2: Salt Formation Parameters
| Parameter | Optimal Value | Outcome |
|---|---|---|
| HCl Equivalents | 2.2 | Ensures complete protonation |
| Crystallization Temperature | −20°C | Maximizes yield and crystal purity |
| Drying Conditions | 40°C, 12 hours | Prevents decomposition |
Analytical Verification
Post-synthesis analysis ensures compliance with pharmacopeial standards:
-
HPLC : A C18 column with UV detection at 230 nm confirms purity (≥98%).
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Spectrophotometry : Ion-pair extraction with Orange G dye (λmax = 480 nm) quantifies hydroxyzine content in pharmaceuticals.
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IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1597 cm⁻¹ (C-N stretch) validate structural integrity.
Industrial-Scale Considerations
Large-scale production (≥100 kg batches) requires:
-
Continuous Stirred-Tank Reactors (CSTRs) : Maintain consistent temperature and mixing.
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In-Line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically.
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Waste Management : Aqueous waste is neutralized and filtered to remove residual organics.
Comparative Analysis of Methods
Table 3: Traditional vs. Water-Based Synthesis
Challenges and Mitigation Strategies
-
Impurity Formation : Over-alkylation or oxidation products may arise.
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Solution : Strict temperature control and inert atmospheres (N₂ or Ar).
-
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Crystallization Issues : Poor crystal morphology affects filtration.
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Solution : Seeding with pure hydroxyzine dihydrochloride crystals.
-
Chemical Reactions Analysis
Types of Reactions
Hydroxyzine undergoes several types of chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydroxide are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Cetirizine, an active metabolite with antihistamine properties.
Reduction: Various reduced forms of hydroxyzine, though these are less commonly studied.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Anxiolytic Effects
Hydroxyzine is commonly prescribed for the short-term relief of anxiety symptoms. It acts by suppressing the activity of certain subcortical structures in the brain, such as the reticular formation and limbic system, which helps alleviate feelings of anxiety and reduces emotional responses to stress .
Clinical Evidence
A systematic review indicated that hydroxyzine demonstrates efficacy in treating generalized anxiety disorder when compared to placebo . However, the data on its effectiveness relative to benzodiazepines remains inconclusive due to insufficient comparative studies .
Sedation and Premedication
Hydroxyzine is frequently used as a sedative before and after surgical procedures. It helps induce relaxation and sleepiness, making it beneficial in premedication protocols for surgeries .
Dosage Guidelines
Management of Allergic Reactions
As an antihistamine, hydroxyzine effectively treats itching associated with allergic reactions, such as chronic urticaria and atopic dermatitis. By blocking histamine receptors, it alleviates symptoms related to allergies .
Research Insights
A study on controlled release formulations of hydroxyzine showed promising results in minimizing side effects while enhancing therapeutic efficacy for skin conditions .
Antiemetic Properties
Hydroxyzine has demonstrated antiemetic effects, particularly useful in managing nausea and vomiting related to motion sickness and post-operative conditions .
Clinical Studies
Research has shown that hydroxyzine can significantly reduce nausea in patients undergoing surgery or experiencing motion sickness .
Use in COVID-19 Patients
Recent studies have investigated hydroxyzine's potential benefits for hospitalized COVID-19 patients. A retrospective observational study suggested that hydroxyzine use was associated with reduced mortality rates among these patients . This finding indicates possible therapeutic roles beyond traditional applications.
Controlled Release Formulations
Innovative drug delivery systems, such as the Microsponge Delivery System, have been developed to enhance the pharmacokinetics of hydroxyzine. These formulations aim to control the release of the drug into the skin, thereby improving efficacy while minimizing systemic side effects .
Summary Table of Hydroxyzine Applications
| Application | Description | Dosage Guidelines |
|---|---|---|
| Anxiolytic | Relief from anxiety symptoms by acting on subcortical brain structures | Adults: 50-100 mg q.i.d |
| Sedation | Induction of sleepiness before/after surgery | Adults: 50-100 mg pre-surgery |
| Allergic Reaction Management | Treatment of itching from allergies | Adults: 25 mg t.i.d or q.i.d |
| Antiemetic | Reduction of nausea and vomiting | As needed based on symptoms |
| COVID-19 Treatment | Potential reduction in mortality rates | Varies based on clinical protocol |
| Controlled Release Formulations | Enhanced drug delivery for topical applications | Based on formulation specifics |
Mechanism of Action
Hydroxyzine exerts its effects primarily by acting as a potent and selective histamine H1 receptor inverse agonist. This action blocks the effects of histamine, thereby reducing symptoms of allergies and anxiety. Additionally, hydroxyzine has sedative properties due to its action on the central nervous system, where it suppresses activity at subcortical levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Piperazine-class Antihistamines
Hydroxyzine dihydrochloride shares structural similarities with other piperazine derivatives, such as cetirizine hydrochloride, its second-generation metabolite. Unlike cetirizine, hydroxyzine retains significant affinity for non-H₁ receptors, including 5-HT₂A, D₁/D₂ dopamine, and α₁-adrenergic receptors, contributing to its broader pharmacological effects (e.g., sedation) . Cetirizine, however, is more selective for H₁ receptors, resulting in reduced central nervous system penetration and minimal sedation .
Antioxidant Efficacy Relative to Other Compounds
In a study evaluating oxidative stress reduction in pancreatic islets, hydroxyzine dihydrochloride demonstrated comparable efficacy to nicardipine hydrochloride (-41.9% vs. -41.9%) but was less potent than sulfisoxazole (-44.9%) .
| Compound | Menadione-Induced Reduction (%) | H₂O₂-Induced Reduction (%) |
|---|---|---|
| Hydroxyzine dihydrochloride | -41.9 | -30.2 |
| Sulfisoxazole | -44.9 | -43.3 |
| Nicardipine hydrochloride | -41.9 | N/A |
Salt Form Comparison: Dihydrochloride vs. Hydrochloride
Hydroxyzine is available as both dihydrochloride and hydrochloride salts. The dihydrochloride form incorporates two HCl molecules, enhancing solubility and stability in aqueous formulations compared to the monohydrochloride salt . Pharmacopeial monographs (Ph Eur, USP) specify distinct quality controls for each salt, reflecting differences in crystallinity and hygroscopicity .
Analytical Methodologies and Precision
Hydroxyzine dihydrochloride is quantified using titrimetric and spectrophotometric methods. Titrimetric analysis with Oxone achieves a relative standard deviation (RSD) of 0.43–2.5% , while spectrophotometric methods (e.g., charge-transfer complexation) report RSD ≤0.79% . These methods offer higher precision compared to techniques used for structurally related compounds like meclizine dihydrochloride, which often require HPLC .
Biological Activity
Hydroxyzine dihydrochloride (HHCL) is a first-generation antihistamine widely used for its anxiolytic, sedative, and anti-allergic properties. Its biological activity extends beyond mere antihistamine effects, implicating various pathways in the immune response, central nervous system interactions, and potential therapeutic applications in dermatological conditions. This article provides a detailed examination of the biological activities of hydroxyzine dihydrochloride, supported by research findings, case studies, and data tables.
Histamine Receptor Antagonism
Hydroxyzine primarily exerts its effects through antagonism of the H1 histamine receptor. This action not only alleviates allergic reactions but also has sedative effects due to its ability to cross the blood-brain barrier. A study utilizing positron emission tomography (PET) found that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of the H1 receptor in the brain, correlating with subjective reports of sleepiness and cognitive impairment .
Immunomodulatory Effects
Recent studies have highlighted hydroxyzine's immunomodulatory properties. Research indicated that HHCL can trigger a mild inflammatory response in non-activated macrophages while exerting anti-inflammatory effects on activated macrophages. The intracellular mechanisms involved include modulation of the p38 MAPK and PI3K pathways .
Clinical Applications
Anxiety and Sedation
Hydroxyzine is frequently prescribed for anxiety management due to its anxiolytic properties. Its sedative effects are particularly beneficial in preoperative settings or for patients experiencing acute anxiety episodes.
Dermatological Conditions
A real-world observational study demonstrated that hydroxyzine significantly improved symptoms of pruritus (itching) and overall quality of life in patients with chronic dermatological conditions. The study involved 400 patients over 12 weeks, showing substantial improvements in pruritus scores and quality of life metrics .
Case Studies
-
Fixed Drug Eruption
A report documented four pediatric cases where hydroxyzine caused a fixed drug eruption on the penis. The condition resolved upon discontinuation of the drug, highlighting the potential for adverse dermatological reactions despite its therapeutic benefits . -
Premedication Efficacy
A clinical trial assessed the efficacy of hydroxyzine as premedication in pediatric patients undergoing surgery. Results indicated that combining hydroxyzine with midazolam significantly reduced complications compared to midazolam alone .
Table 1: Effects of Hydroxyzine on Macrophage Activation
| Treatment Condition | % Cells Positive for p-PI3K+ (Mean ± SD) | % Cells Positive for p38- (Mean ± SD) |
|---|---|---|
| Control | 12.03 ± 1.83 | 77.00 ± 8.07 |
| LPS | 46.80 ± 2.72 | 62.56 ± 6.20 |
| LPS + HHCL | 64.33 ± 5.29 | 38.53 ± 1.40 |
This table summarizes findings from studies investigating the immunomodulatory effects of hydroxyzine on macrophages, illustrating its role in modulating inflammatory responses through specific intracellular pathways .
Table 2: Improvement in Quality of Life Metrics
| Time Point | DLQI Score Improvement (Mean ± SD) | 5-D Itch Score Improvement (Mean ± SD) |
|---|---|---|
| Baseline | - | - |
| Week 2 | Significant Improvement | Significant Improvement |
| Week 4 | Significant Improvement | Significant Improvement |
| Week 8 | Significant Improvement | Significant Improvement |
| Week 12 | Significant Improvement | Significant Improvement |
This table reflects results from an observational study assessing hydroxyzine's effectiveness in managing pruritus over time .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying hydroxyzine dihydrochloride in pharmaceutical formulations?
- Methodological Answer :
- UV-Vis Spectrophotometry : Utilize charge-transfer complexation with π-acceptors (e.g., chloranilic acid) at optimized wavelengths (e.g., 530 nm). This method achieves linearity in the 2–20 µg/mL range with a recovery rate of 98–102% .
- Titrimetry : Employ Oxone (potassium peroxymonosulfate) in acidic media for redox titration, yielding a relative standard deviation (RSD) of 0.45% .
- HPLC : Use C18 columns with mobile phases like methanol:phosphate buffer (pH 3.5) and UV detection at 230 nm. Validate with retention time consistency and spike-recovery tests .
Q. What are the solubility and stability profiles of hydroxyzine dihydrochloride in common laboratory solvents?
- Methodological Answer :
- Solubility :
- Water: >700 mg/mL (at 25°C) .
- Ethanol: 220 mg/mL; Chloroform: 60 mg/mL; Acetone: 2 mg/mL .
- Stability : Store lyophilized powder at -20°C in airtight containers. Solutions in water or ethanol are stable for ≤1 month at -20°C .
Q. What safety protocols are critical for handling hydroxyzine dihydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in locked, dry cabinets at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can HPLC parameters be optimized to separate hydroxyzine dihydrochloride from its metabolites in biological matrices?
- Methodological Answer :
- Column : Use a reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) with guard columns to prevent matrix interference.
- Mobile Phase : Gradient elution with acetonitrile:ammonium formate (10 mM, pH 4.0) at 1.0 mL/min.
- Detection : UV at 230 nm or tandem mass spectrometry (LC-MS/MS) for enhanced specificity. Validate with matrix-matched calibration curves and ion suppression studies .
Q. How can discrepancies in pharmacokinetic data (e.g., bioavailability variations) across studies be resolved?
- Methodological Answer :
- Cross-Validation : Compare results from LC-MS (sensitivity: 0.1 ng/mL) and spectrophotometry to identify assay-specific biases .
- In Vivo Sampling : Use serial blood sampling in animal models (e.g., rats) with stabilized EDTA plasma to minimize hydrolysis artifacts .
Q. What experimental designs are optimal for assessing hydroxyzine’s binding affinities to non-H1 receptors (e.g., 5-HT2A, D1/2)?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]-ketanserin for 5-HT2A and [³H]-SCH23390 for D1 receptors. Conduct saturation binding (Kd) and competition (IC50) studies in transfected HEK293 cells .
- Data Analysis : Calculate Ki values using Cheng-Prusoff equation and validate with Schild regression for functional antagonism .
Q. How should researchers address variability in reported physicochemical properties (e.g., melting point)?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
